
(R)-Vapol
Vue d'ensemble
Description
(R)-Vapol, or (R)-2,2'-diphenyl-4-biphenanthrol, is a chiral compound that has been studied for its circularly polarised luminescence (CPL) properties. It is a π-conjugated molecule that exhibits efficient CPL with a quantum yield of 0.20 at 376 nm, which is a significant characteristic for materials used in advanced optical applications .
Synthesis Analysis
The synthesis of chiral compounds using this compound as a ligand has been explored in various studies. For instance, this compound-Zn(II) complexes have been used to catalyze the enantioselective addition of terminal alkynes to cyclic benzoxathiazine 2,2-dioxides, yielding chiral propargylic sulfamidates with high yields and good enantiomeric excesses . This demonstrates the utility of this compound in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds in pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound has been investigated through various spectroscopic methods. For example, this compound-phosphoric acid has been used as a chiral solvating agent for NMR-based sensing of chiral amines and acids. The study utilized hydrogen bonds and ion pairs to form diastereomers, which allowed for chiral discrimination and accurate enantiomeric excess analysis. Density functional theory (DFT) calculations were also performed to understand the complex formation and stability of chiral complexes, which supported the experimental findings .
Chemical Reactions Analysis
Chemical reactions involving this compound have been explored, particularly in the context of enantioselective catalysis. Chiral diphosphine platinum(II) complexes with this compound have been synthesized, and their binding modes have been characterized using NMR spectroscopy. The study provided insights into the coordination chemistry of this compound and its interaction with metal centers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been extensively studied. The crystal chemistry of VAPOL was investigated to understand its solid-state structure and properties. The study found that racemic VAPOL and its solvates exhibit unique phase behavior and that the melting point of racemic VAPOL is significantly higher than that of its chiral counterpart. This highlights the importance of crystal packing and phase behavior in the properties of chiral ligands .
Applications De Recherche Scientifique
Recherche sur la conservation de la biodiversité
(R)-Vapol : peut jouer un rôle essentiel dans la recherche sur la conservation de la biodiversité. Il peut être utilisé dans des analyses statistiques et des modèles pour comprendre les données écologiques, ce qui est crucial pour la conservation des écosystèmes, des espèces et de la diversité génétique. Le composé pourrait potentiellement améliorer les capacités de la programmation R dans ce domaine, permettant des analyses plus sophistiquées et des visualisations convaincantes .
Synthèse de nanocristaux
Dans le domaine de la nanotechnologie, This compound pourrait jouer un rôle dans la synthèse de nanocristaux. Ses propriétés pourraient être utilisées pour contrôler la taille et la forme des nanocristaux, qui sont essentielles pour leurs propriétés et applications dans l'électronique, la photonique et la science des matériaux .
Dispositifs supraconducteurs
This compound : pourrait avoir des applications dans le développement de dispositifs supraconducteurs à interférence quantique (SQUIDs). Ces dispositifs sont des magnétomètres très sensibles utilisés dans diverses applications scientifiques et médicales. Le composé pourrait améliorer les propriétés électriques et les performances de ces dispositifs .
Recherche écologique
En recherche écologique, This compound pourrait être utilisé pour améliorer l'analyse des données environnementales. Il pourrait aider à la visualisation et à l'interprétation des interactions écologiques complexes, contribuant ainsi à des évaluations environnementales et à des prises de décisions politiques plus précises .
Visualisation de la recherche biologique
This compound : peut trouver une utilisation dans la recherche biologique, en particulier dans la visualisation des données. Il pourrait améliorer la représentation graphique des données scientifiques, facilitant ainsi la présentation des résultats par les chercheurs de manière plus intuitive et compréhensible .
Chimie des lubrifiants
Le composé pourrait être important dans la chimie des lubrifiants, agissant éventuellement comme un additif pour améliorer les performances et l'efficacité des lubrifiants utilisés dans diverses applications industrielles. Cela pourrait conduire à des progrès dans le développement de nouveaux additifs pour lubrifiants qui répondent aux normes environnementales et de performance .
Propriétés
IUPAC Name |
3-(4-hydroxy-2-phenylphenanthren-3-yl)-2-phenylphenanthren-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26O2/c41-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)42/h1-24,41-42H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYXKDMLGBKHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C(=C2)C=CC4=CC=CC=C43)O)C5=C(C=C6C=CC7=CC=CC=C7C6=C5O)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147702-16-7, 147702-15-6 | |
| Record name | (3R)-2,2′-Diphenyl[3,3′-biphenanthrene]-4,4′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147702-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-2,2′-Diphenyl-3,3′-biphenanthrene-4,4′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147702-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 147702-16-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



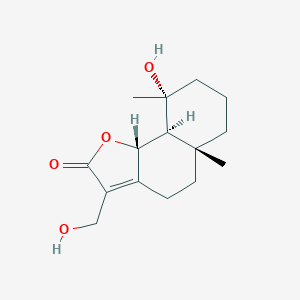
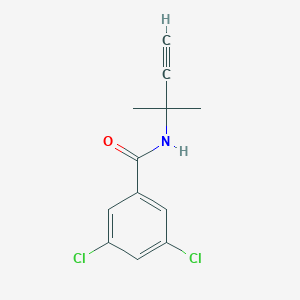
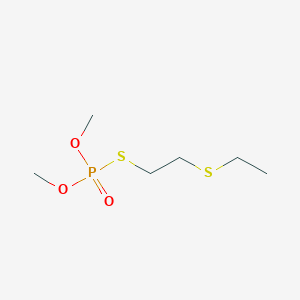

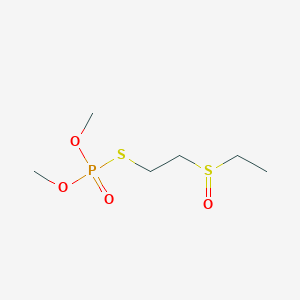


![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)
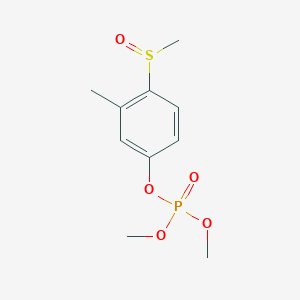


![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)